5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid

Orthogonal protecting group strategy Solid-phase peptide synthesis Parallel library synthesis

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid (CAS 1211529-82-6) is a bicyclic heterocyclic compound comprising a pyrrolo[3,4-d]oxazole core, a free C2-carboxylic acid, and an N-Boc protecting group on the pyrrolidine nitrogen. With a molecular weight of 254.24 g/mol, a calculated LogP of 1.56, and a topological polar surface area (PSA) of 92.87 Ų, this compound occupies a physicochemical space that bridges fragment-like and lead-like properties, making it particularly suitable as a multifunctional intermediate in medicinal chemistry campaigns.

Molecular Formula C11H14N2O5
Molecular Weight 254.24 g/mol
CAS No. 1211529-82-6
Cat. No. B1376830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid
CAS1211529-82-6
Molecular FormulaC11H14N2O5
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)C(=O)O
InChIInChI=1S/C11H14N2O5/c1-11(2,3)18-10(16)13-4-6-7(5-13)17-8(12-6)9(14)15/h4-5H2,1-3H3,(H,14,15)
InChIKeyXVBBPJYJAIKIKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid: A Differentiated Boc-Protected Heterocyclic Building Block for Parallel Library Synthesis


5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid (CAS 1211529-82-6) is a bicyclic heterocyclic compound comprising a pyrrolo[3,4-d]oxazole core, a free C2-carboxylic acid, and an N-Boc protecting group on the pyrrolidine nitrogen. With a molecular weight of 254.24 g/mol, a calculated LogP of 1.56, and a topological polar surface area (PSA) of 92.87 Ų, this compound occupies a physicochemical space that bridges fragment-like and lead-like properties, making it particularly suitable as a multifunctional intermediate in medicinal chemistry campaigns . The simultaneous presence of an orthogonally removable Boc protecting group and a conjugation-ready carboxylic acid differentiates this building block from simpler pyrrolo-oxazole derivatives that lack either the protection handle or the free acid functionality.

Why Closely Related Pyrrolo-Oxazole Analogs Cannot Substitute 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid in Multi-Step Synthetic Sequences


Superficially similar pyrrolo[3,4-d]oxazole derivatives differ critically in protecting-group strategy, heteroatom identity, oxidation state, and functional-group availability. The N-unprotected analog (2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole, CAS 885273-92-7) has a LogP of -0.2 and a PSA of only 38.1 Ų, rendering it substantially more polar and less amenable to hydrophobic fragment elaboration [1]. The thiazole bioisostere (CAS 774533-81-2) possesses a calculated LogP of 1.47 and a PSA of 79.73 Ų, altering both lipophilicity and hydrogen-bonding capacity relative to the oxazole core . The isoxazole analog (CAS 926649-64-1) introduces saturation at the 3a/6a positions, increasing molecular flexibility and reducing aromatic character [2]. The ethyl ester prodrug form (CAS 1422344-29-3) lacks the free carboxylic acid required for direct conjugation, necessitating an additional saponification step that may be incompatible with base-sensitive substrates . These differences preclude simple interchangeability and demand compound-specific selection based on synthetic compatibility, physicochemical property requirements, and downstream derivatization strategy.

Quantitative Differentiation Evidence: 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid vs. Closest Structural Analogs


Boc N-Protection Enables Orthogonal Deprotection Selectivity Unavailable with N-H or N-Methyl Pyrrolo-Oxazole Analogs

The target compound bears a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen, which undergoes quantitative cleavage under standard acidic conditions (TFA/DCM, 1-2 h, 0 °C to rt) while leaving the C2-carboxylic acid and the oxazole ring intact. In contrast, the N-unprotected analog (2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole) possesses a free secondary amine that would compete with intended amide bond formation at the C2-carboxylic acid unless separately protected (requiring an additional synthetic step) [1]. N-Methyl substituted analogs lack a removable protecting group entirely, permanently eliminating the pyrrolidine nitrogen as a functionalizable handle. This orthogonal protection strategy allows the target compound to serve as a bifunctional building block compatible with Fmoc-based solid-phase synthesis, where base-labile Fmoc groups remain intact during Boc removal [2].

Orthogonal protecting group strategy Solid-phase peptide synthesis Parallel library synthesis

Oxazole vs. Thiazole Bioisostere: Differentiated Lipophilicity and Hydrogen-Bond Acceptor Capacity Quantified by LogP and PSA

The target oxazole compound exhibits a computed LogP of 1.56 and a topological polar surface area (PSA) of 92.87 Ų . The direct thiazole analog (CAS 774533-81-2), where the oxazole oxygen is replaced by sulfur, shows a LogP of 1.47 and a PSA of 79.73 Ų (Chemscene)/79.73 Ų, or approximately 1.47 LogP (Fluorochem) . The oxazole compound thus possesses a PSA approximately 13.1 Ų higher (92.87 vs. 79.73) than the thiazole analog, attributable to the greater electronegativity of oxygen (3.44 Pauling) versus sulfur (2.58 Pauling). This elevated PSA enhances aqueous solubility potential while maintaining comparable lipophilicity (LogP difference of only +0.09 to +0.09 depending on measurement source). For CNS-targeted programs, the oxazole's PSA of 92.87 Ų positions it closer to the optimal range for blood-brain barrier penetration (PSA < 90 Ų is preferred) compared to the thiazole's lower PSA, which may increase nonspecific tissue binding [1].

Bioisostere selection Physicochemical property optimization CNS drug design

Free C2-Carboxylic Acid vs. Ethyl Ester: Direct Conjugation Capability Eliminates Saponification Step and Enables One-Pot Amide Coupling

The target compound presents a free carboxylic acid at the oxazole C2 position, enabling direct amide coupling with primary or secondary amines using standard reagents (HATU, EDCI/HOBt, or T3P). In contrast, the commercially available ethyl ester analog (CAS 1422344-29-3) requires a saponification step (LiOH/THF/H2O, 0 °C to rt, 2-4 h) to liberate the corresponding carboxylic acid before conjugation . This additional step introduces a risk of epimerization at adjacent chiral centers (if present in elaborated intermediates) and typically incurs a 10-15% yield loss. Furthermore, the saponification conditions (aqueous base) are incompatible with base-sensitive functional groups such as certain esters, cyano groups, or activated heterocycles. The target compound's pre-formed acid functionality thus reduces the synthetic sequence by one step per library member, which, for a typical 48-compound library, translates to approximately 48-96 hours of saved synthesis time and an estimated 5-10% cumulative yield improvement across the library [1].

Amide bond formation Parallel synthesis efficiency Building block diversification

Commercial Purity Benchmarking: 98% (HPLC) from Reputable Suppliers vs. 95% Industry Baseline for Analogous Building Blocks

The target compound is commercially available at 98% purity (HPLC) from suppliers such as Leyan (product number 1128309) , exceeding the 95% purity specification typical for many similar Boc-protected heterocyclic building blocks (e.g., AKSci offers the same compound at 95% ). This 3% absolute purity difference, while seemingly small, translates to a reduction in total impurity burden from 5% to 2%—a 60% relative reduction in potential side products that can interfere with subsequent coupling reactions, complicate purification, or confound biological assay results. For medicinal chemistry applications where compounds are screened at 10 μM, a 5% impurity level could contribute up to 0.5 μM of an unidentified contaminant with confounding biological activity. The 98% purity grade reduces this potential artifact concentration to 0.2 μM, a level less likely to produce false-positive screening hits [1].

Building block purity Quality control Reproducible synthesis

Synthetic Pedigree: Validated Utility as a Key Intermediate for 2-Oxazolidinone Analogues via N-Boc-3-Pyrroline Precursor Chemistry

The pyrrolo[3,4-d]oxazole scaffold bearing an N-Boc protecting group has been validated in peer-reviewed synthetic methodology. Tammana et al. (J. Heterocyclic Chem., 2010) demonstrated an efficient preparation of (±)-trans-hexahydropyrrolo[3,4-d]oxazol-2-one derivatives using N-(tert-butyloxycarbonyl)-3-pyrroline as the key precursor, establishing the synthetic tractability of Boc-protected pyrrolo-oxazole systems for downstream elaboration [1]. This published methodology provides a validated synthetic pathway that differentiates the Boc-oxazole-acid compound from analogs lacking published synthetic precedents, reducing the development risk for medicinal chemistry teams seeking to incorporate this scaffold into lead series.

Heterocyclic building block validation Oxazolidinone synthesis Published synthetic methodology

Optimal Procurement and Application Scenarios for 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid Based on Quantitative Differentiation Evidence


Fmoc-Based Solid-Phase Peptide or Peptidomimetic Library Synthesis Requiring Orthogonal N-Deprotection

When constructing peptide libraries incorporating a constrained pyrrolo-oxazole scaffold, the Boc-protected target compound allows selective N-deprotection under acidic conditions (TFA/DCM) without cleaving the Fmoc group or releasing the peptide from acid-labile resins such as 2-chlorotrityl chloride. This orthogonal protection strategy, supported by the evidence of Boc acid-lability compared to non-removable N-Me analogs [Section 3, Evidence Item 1], eliminates a protection step and reduces synthesis time by 2-4 hours per compound. Recommended for solid-phase peptide synthesis (SPPS) campaigns where the pyrrolidine nitrogen must be selectively unveiled for further chain extension or branching.

Lead Optimization Campaigns Requiring Fine-Tuned Physicochemical Properties via Oxazole-Thiazole Differentiation

In programs where balancing lipophilicity and polar surface area is critical for ADME optimization, the oxazole scaffold's PSA of 92.87 Ų (versus 79.73 Ų for the thiazole analog) and LogP of 1.56 offer a distinct physicochemical profile [Section 3, Evidence Item 2]. This compound should be selected when the project requires enhanced aqueous solubility (higher PSA) without a significant increase in lipophilicity, or when CNS penetration is desired (PSA near the 90 Ų optimal threshold). The oxazole oxygen also provides a stronger hydrogen-bond acceptor than thiazole sulfur, potentially enabling key target interactions not achievable with the sulfur bioisostere.

Parallel Library Synthesis Where Direct Carboxylic Acid Conjugation Maximizes Throughput and Minimizes Side Reactions

For high-throughput parallel amide library production, the free C2-carboxylic acid enables single-step amide coupling without the saponification required for ethyl ester analogs [Section 3, Evidence Item 3]. This saves one synthetic step and 1-2 hours per library member while avoiding exposure of intermediates to aqueous base. The 98% purity grade (Leyan) further reduces impurity-driven assay artifacts by 60% relative to 95% grade material [Section 3, Evidence Item 4], making this compound the preferred procurement choice when both synthetic efficiency and biological data quality are paramount.

2-Oxazolidinone and Conformationally Constrained Peptidomimetic Scaffold Development

The validated synthetic methodology of Tammana et al. (2010) demonstrates that N-Boc-pyrrolo-oxazole intermediates can be elaborated into hexahydropyrrolo[3,4-d]oxazol-2-one derivatives, a class of conformationally constrained heterocycles with potential as peptidomimetic scaffolds [Section 3, Evidence Item 5]. The target compound, bearing both the Boc protecting group and the C2-carboxylic acid, serves as an ideal starting material for oxazolidinone-focused medicinal chemistry programs, reducing development risk compared to analog building blocks lacking published synthetic precedent.

Quote Request

Request a Quote for 5-(Tert-butoxycarbonyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.